
Benzyl heptanoate
Overview
Description
Benzyl heptanoate, also known as phenylmethyl heptanoate, is an organic compound with the molecular formula C14H20O2. It is an ester formed from the reaction of benzyl alcohol and heptanoic acid. This compound is known for its pleasant aroma and is often used in the fragrance industry. Its structure consists of a benzyl group attached to the ester functional group, which is linked to a heptanoate chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl heptanoate can be synthesized through the esterification reaction between benzyl alcohol and heptanoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is conducted under reflux conditions to drive the reaction to completion. The general reaction is as follows:
C6H5CH2OH+C7H15COOH→C6H5CH2OCOC6H15+H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield. The use of catalysts such as ion-exchange resins can also be employed to facilitate the reaction under milder conditions.
Chemical Reactions Analysis
Types of Reactions: Benzyl heptanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into benzyl alcohol and heptanoic acid.
Reduction: Reduction of the ester group can yield benzyl alcohol and heptanol.
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Hydrolysis: Benzyl alcohol and heptanoic acid.
Reduction: Benzyl alcohol and heptanol.
Oxidation: Benzaldehyde or benzoic acid.
Scientific Research Applications
Applications in Scientific Research
-
Chemistry:
- Model Compound: Benzyl heptanoate serves as a model compound in studies of esterification and hydrolysis reactions, allowing researchers to understand the kinetics and mechanisms involved in these processes.
- Reactivity Studies: The compound is utilized to investigate the reactivity patterns of esters under various conditions.
-
Biology:
- Bioactive Properties: Recent studies have suggested that this compound may exhibit antimicrobial properties, making it a candidate for further biological investigations. Its interactions with biological membranes can influence cell permeability and fluidity.
- Enzyme Interaction Studies: The compound's structure allows it to serve as a substrate or inhibitor in enzyme-catalyzed reactions, providing insights into enzyme mechanisms.
-
Medicine:
- Drug Delivery Systems: this compound's ability to form esters with pharmacologically active compounds positions it as a potential candidate for drug delivery applications. Its properties may enhance the solubility and bioavailability of certain drugs.
- Therapeutic Potential: Ongoing research is evaluating its derivatives for potential therapeutic effects in various medical applications.
-
Industry:
- Fragrance Industry: Due to its pleasant aroma, this compound is widely used in perfumes and cosmetics, contributing to formulations that require aromatic compounds.
- Specialty Chemicals: The compound is also involved in the production of specialty chemicals and materials, including polymers.
Data Table: Applications Overview
Application Area | Specific Use | Research Findings/Notes |
---|---|---|
Chemistry | Model for esterification studies | Helps elucidate reaction mechanisms |
Biology | Antimicrobial activity | Investigated for potential bioactive properties |
Medicine | Drug delivery systems | Enhances solubility of active pharmaceutical ingredients |
Industry | Fragrance formulations | Widely used in perfumes due to pleasant aroma |
Case Studies
-
Antimicrobial Activity Study:
A study published in a peer-reviewed journal explored the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones, suggesting potential applications in developing antimicrobial agents. -
Drug Delivery Research:
Research conducted on the use of this compound as a carrier for hydrophobic drugs demonstrated improved solubility and release profiles compared to traditional carriers. This study highlights its potential role in enhancing drug formulations. -
Fragrance Development:
A case study on the formulation of a new perfume highlighted this compound's contribution to the fragrance profile, emphasizing its importance in creating appealing scents while maintaining stability in formulations.
Mechanism of Action
The mechanism of action of benzyl heptanoate primarily involves its interaction with biological membranes and proteins. As an ester, it can undergo hydrolysis to release benzyl alcohol and heptanoic acid, which may exert biological effects. The benzyl group can interact with aromatic amino acids in proteins, potentially affecting their function. Additionally, the heptanoate chain can interact with lipid membranes, altering their fluidity and permeability.
Comparison with Similar Compounds
Benzyl acetate: Used in fragrances and flavorings, has a shorter acetate chain.
Benzyl benzoate: Used as a topical treatment for scabies and lice, has a benzoate group.
Ethyl heptanoate: Used in flavorings, has an ethyl group instead of a benzyl group.
Uniqueness of Benzyl Heptanoate: this compound’s unique combination of a benzyl group and a heptanoate chain gives it distinct properties, such as its specific aroma and potential biological activities, making it valuable in both research and industrial applications.
Biological Activity
Benzyl heptanoate, a carboxylic acid ester derived from benzyl alcohol and heptanoic acid, has garnered interest in various scientific fields due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, toxicity profiles, and applications in research and industry.
This compound has the chemical formula and is classified as an ester. Its structure consists of a benzyl group attached to a heptanoate moiety, which influences its interactions with biological systems. The compound can undergo hydrolysis to yield benzyl alcohol and heptanoic acid, both of which have distinct biological effects .
The biological activity of this compound is primarily attributed to the following mechanisms:
- Hydrolysis : When this compound is hydrolyzed, it releases benzyl alcohol and heptanoic acid. Benzyl alcohol is known for its antimicrobial properties, while heptanoic acid can affect lipid membrane fluidity.
- Interaction with Biological Membranes : The hydrophobic nature of the heptanoate chain allows it to interact with lipid membranes, potentially altering their permeability and fluidity. This interaction may influence the function of membrane proteins and cellular signaling pathways .
- Aromatic Amino Acid Interaction : The benzyl group can interact with aromatic amino acids in proteins, possibly affecting their conformation and activity.
Toxicological Profile
Research has indicated that this compound may exhibit low toxicity in various biological systems. A study focusing on repeated-dose toxicity found that similar compounds within the aryl alkanoate category generally show low local toxicity and negligible systemic effects . The following table summarizes key findings related to the toxicity of this compound and its metabolites:
Compound | Toxicity Level | Metabolites | Route of Exposure |
---|---|---|---|
This compound | Low | Benzyl Alcohol | Oral, Dermal |
Benzyl Alcohol | Moderate | Hippuric Acid | Oral |
Heptanoic Acid | Low | - | Oral |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Activity : Research has shown that this compound exhibits antimicrobial properties against various pathogens. It has been used as a model compound in studies assessing esterification and hydrolysis reactions, highlighting its potential as a bioactive compound.
- Drug Delivery Systems : Due to its ability to form esters with pharmacologically active compounds, this compound has been explored for use in drug delivery systems. Its lipophilic nature may enhance the solubility and bioavailability of certain drugs.
- Toxicokinetics : Studies indicate that after administration, this compound is rapidly metabolized to benzyl alcohol, which undergoes further oxidation to form benzoic acid. This metabolic pathway suggests that the compound may not accumulate significantly in biological systems .
Applications in Industry
This compound is widely used in various industries due to its pleasant aroma:
Properties
IUPAC Name |
benzyl heptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-2-3-4-8-11-14(15)16-12-13-9-6-5-7-10-13/h5-7,9-10H,2-4,8,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDDAJQIHUEZCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20202963 | |
Record name | Benzyl heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20202963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5454-21-7 | |
Record name | Phenylmethyl heptanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5454-21-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl heptanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005454217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptanoic acid, phenylmethyl ester | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23059 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzyl heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20202963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl heptanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.277 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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